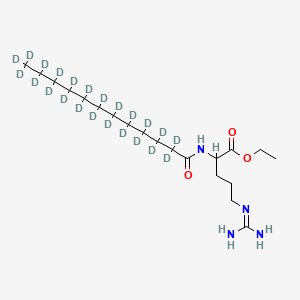
Ethyl Lauroyl Arginate-d23 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl Lauroyl Arginate-d23 (hydrochloride) is a derivative of lauric acid and arginine, commonly used as a food preservative and antimicrobial agent. It is known for its broad-spectrum antimicrobial activity, high biodegradability, and low toxicity. This compound is often used in its hydrochloride form and is recognized for its effectiveness in inhibiting the growth of various microorganisms, including Gram-positive and Gram-negative bacteria, molds, and yeasts .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl Lauroyl Arginate-d23 (hydrochloride) can be synthesized in a two-step process involving the reaction of lauric acid chloride with L-arginine and ethanol. In the first step, the carboxyl group of L-arginine is esterified with ethanol in the presence of thionyl chloride as a catalyst, forming ethyl arginate. In the second step, the ethyl arginate is reacted with lauric acid chloride to produce Ethyl Lauroyl Arginate-d23 (hydrochloride) .
Industrial Production Methods
The industrial production of Ethyl Lauroyl Arginate-d23 (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to obtain the desired hydrochloride salt form .
化学反应分析
Types of Reactions
Ethyl Lauroyl Arginate-d23 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered antimicrobial properties, while substitution reactions can produce compounds with different functional groups .
科学研究应用
Ethyl Lauroyl Arginate-d23 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and preservative in various chemical formulations.
Biology: Employed in studies related to microbial inhibition and cell membrane interactions.
Medicine: Investigated for its potential use in treating dermatological disorders and as an antimicrobial agent in medical devices.
Industry: Utilized in food preservation, cosmetic formulations, and other industrial applications due to its antimicrobial properties .
作用机制
The mechanism of action of Ethyl Lauroyl Arginate-d23 (hydrochloride) is primarily due to its cationic surfactant structure. It binds to the phospholipid groups in the cell membrane of microorganisms, causing depolarization of the cell membrane and subsequent cell death. This disruption of the membrane potential leads to structural changes and loss of viability in the microorganisms .
相似化合物的比较
Similar Compounds
Lauric Acid: A fatty acid with antimicrobial properties but less effective than Ethyl Lauroyl Arginate-d23 (hydrochloride).
Arginine: An amino acid with various biological functions but lacks the antimicrobial activity of Ethyl Lauroyl Arginate-d23 (hydrochloride).
Ethyl Lauroyl Arginate: The non-deuterated form of the compound, which has similar properties but may differ in specific applications.
Uniqueness
Ethyl Lauroyl Arginate-d23 (hydrochloride) is unique due to its combination of lauric acid and arginine, providing both surfactant and antimicrobial properties. Its deuterated form may offer advantages in specific research applications, such as tracing and studying metabolic pathways .
属性
分子式 |
C20H40N4O3 |
|---|---|
分子量 |
407.7 g/mol |
IUPAC 名称 |
ethyl 5-(diaminomethylideneamino)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoylamino)pentanoate |
InChI |
InChI=1S/C20H40N4O3/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23)/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,15D2 |
InChI 键 |
XJTMYVOVQZMMKX-JCOKXHCJSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NC(CCCN=C(N)N)C(=O)OCC |
规范 SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


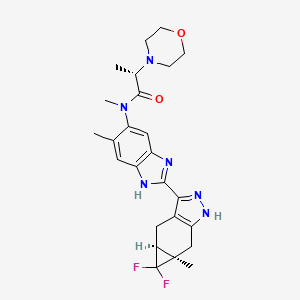
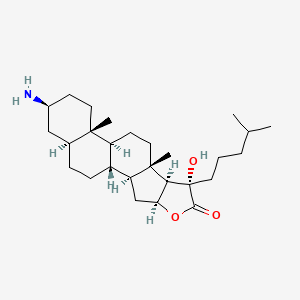
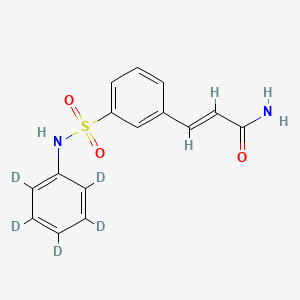
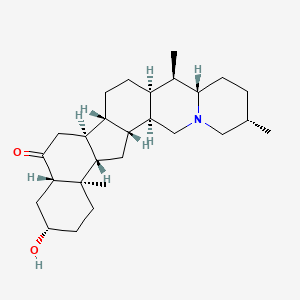
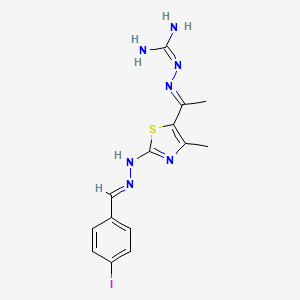
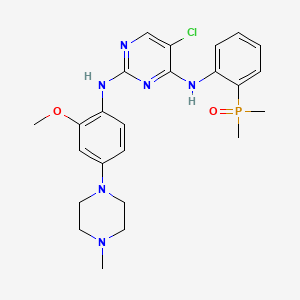

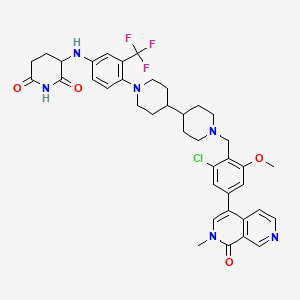
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
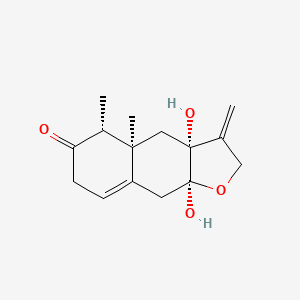
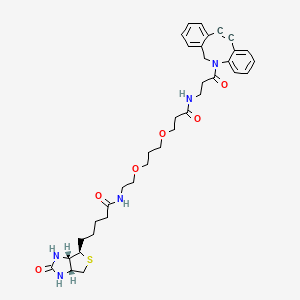
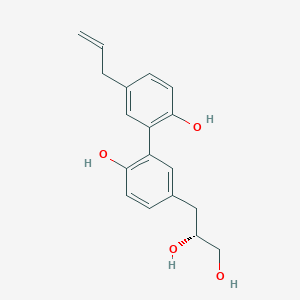
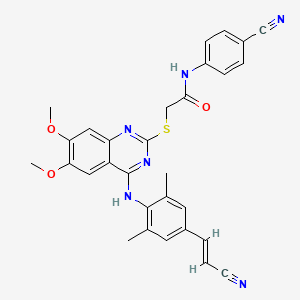
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
